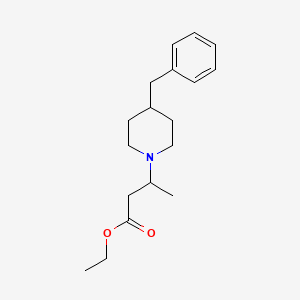

Ethyl 3-(4-benzylpiperidin-1-yl)butyrate

Description

Ethyl 3-(4-benzylpiperidin-1-yl)butyrate is a piperidine-derived ester characterized by a benzyl-substituted piperidine ring linked to a butyrate ester group. For instance, related compounds like 3-(4-benzylpiperidin-1-yl)propanehydrazide (3h) are synthesized via refluxing intermediates in ethanol or ethyl acetate, yielding crystalline solids with moderate to high purity (43–82% yields) .

Properties

Molecular Formula |

C18H27NO2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

ethyl 3-(4-benzylpiperidin-1-yl)butanoate |

InChI |

InChI=1S/C18H27NO2/c1-3-21-18(20)13-15(2)19-11-9-17(10-12-19)14-16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3 |

InChI Key |

BENBINKQVKPPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)N1CCC(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Piperidine-Containing Esters

Piperidine derivatives with ester functionalities, such as 2,2,6,6-tetramethylpiperidin-4-yl butyrate , share structural similarities with ethyl 3-(4-benzylpiperidin-1-yl)butyrate. Key differences include:

- Substituents : The benzyl group on the piperidine ring in the target compound contrasts with the tetramethyl substitution in 2,2,6,6-tetramethylpiperidin-4-yl butyrate, which likely alters solubility and biological activity .

- Synthesis : Piperidine esters are typically synthesized via condensation reactions under reflux, similar to the methods used for compound 3h .

Simple Esters: Ethyl Butyrate (C₆H₁₂O₂)

Ethyl butyrate, a widely used flavoring agent, differs significantly in structure and function:

- Molecular Simplicity : Ethyl butyrate lacks the piperidine ring, resulting in a lower molecular weight (116.16 g/mol vs. ~287.40 g/mol for the target compound) and higher volatility .

- Odor Profile : Ethyl butyrate exhibits a pineapple-like odor (threshold: 0.015 ppm) but is also described as grapefruit-like in some sources, highlighting variability in sensory properties .

- Applications : Unlike the piperidine-derived target compound, ethyl butyrate is used industrially in perfumes, food flavorings (e.g., orange juice), and solvents due to its fruity aroma and low cost .

Pharmacological Activity

- Cholinesterase Inhibition: Piperidine derivatives like 3-(4-benzylpiperidin-1-yl)-N'-(quinolin-4-ylmethylene)propanehydrazide (4h) demonstrate potent cholinesterase inhibition (IC₅₀ values in the nanomolar range), a trait likely shared by this compound due to structural homology .

- Antioxidant Capacity : Some analogs exhibit moderate antioxidant activity, though this is less prominent than their enzymatic inhibition .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Odor | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | C₁₈H₂₅NO₂ | 287.40* | Organic solvents (e.g., ethanol) | Not reported | Not available |

| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | Propylene glycol, oils | Pineapple/Grapefruit | 120–121 |

| 2,2,6,6-Tetramethylpiperidin-4-yl butyrate | C₁₃H₂₃NO₂ | 225.33 | Not reported | Not reported | Not available |

*Calculated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.